Hexyl lactate
Overview
Description
Hexyl lactate, also known as hexyl 2-hydroxypropanoate, is an ester derived from lactic acid and hexanol. It is a colorless to pale yellow liquid with a mild, fruity odor. The compound is commonly used in the flavor and fragrance industry due to its pleasant aroma. Its chemical formula is C9H18O3, and it has a molecular weight of 174.24 g/mol .
Preparation Methods
Hexyl lactate is typically synthesized through the esterification of lactic acid with hexanol. This reaction is catalyzed by acidic catalysts such as sulfuric acid or acidic ionic liquids. The reaction conditions often involve a twofold molar excess of hexanol to lactic acid, with the reaction carried out at temperatures around 60°C. The use of a biphasic system, where the ester forms an immiscible layer, helps drive the reaction to completion and achieve high yields .
In industrial settings, the production of this compound can involve continuous esterification processes using fixed-bed reactors with heterogeneous acid catalysts. This method allows for efficient production and easy separation of the product .
Chemical Reactions Analysis
Hexyl lactate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into lactic acid and hexanol.
Oxidation: this compound can be oxidized to produce hexyl 2-oxopropanoate, although this reaction is less common.
Reduction: Reduction of this compound can yield this compound alcohols, though specific conditions and reagents for this reaction are less frequently documented.
Common reagents for these reactions include sulfuric acid for hydrolysis and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hexyl lactate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: this compound is studied for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: It is widely used in the production of biodegradable plastics, paints, and coatings.
Mechanism of Action
The mechanism of action of hexyl lactate involves its interaction with various molecular targets and pathways. In biological systems, this compound can be metabolized to lactic acid, which then enters metabolic pathways such as glycolysis and the citric acid cycle. This metabolism involves enzymes like lactate dehydrogenase, which catalyzes the conversion of lactate to pyruvate .
In industrial applications, this compound acts as a solvent and plasticizer, interacting with polymers to enhance their flexibility and durability .
Comparison with Similar Compounds
Hexyl lactate can be compared to other alkyl lactates such as ethyl lactate and butyl lactate. These compounds share similar chemical structures and properties but differ in their alkyl chain lengths, which affects their physical properties and applications:
Ethyl Lactate: Has a shorter alkyl chain, making it more volatile and a better solvent for certain applications.
Butyl Lactate: Has a slightly longer alkyl chain than ethyl lactate, offering a balance between volatility and solvent properties.
This compound: With its longer alkyl chain, it is less volatile and more suitable for applications requiring lower evaporation rates and longer-lasting effects .
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of alkyl lactates in various industries.
Properties
IUPAC Name |
hexyl 2-hydroxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-7-12-9(11)8(2)10/h8,10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPXOGYCOOUWOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864931 | |
Record name | Hexyl 2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20279-51-0 | |
Record name | Hexyl lactate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20279-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexyl DL-lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020279510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexyl 2-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyl lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXYL DL-LACTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5BDB081FM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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